(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol
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Overview
Description
(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol is a compound belonging to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused bicyclic structure, making it a valuable scaffold in drug design and material science .
Preparation Methods
The synthesis of (6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including microwave irradiation, which offers a solvent- and catalyst-free method . The reaction is generally fast, clean, and high-yielding, making it an environmentally friendly approach. Industrial production methods may involve similar condensation reactions but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of (6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, the compound may inhibit certain enzymes involved in disease processes, thereby exerting its medicinal properties .
Comparison with Similar Compounds
(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A sedative used for treating insomnia.
Alpidem: An anxiolytic agent.
Saripidem: Another sedative with similar properties.
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their biological activities and applications. The presence of the iodo and methyl groups in this compound may confer unique properties, making it distinct from other derivatives .
Properties
Molecular Formula |
C9H9IN2O |
---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
(6-iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H9IN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-4,13H,5H2,1H3 |
InChI Key |
GBDKUNNRVNRZMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)I)CO |
Origin of Product |
United States |
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